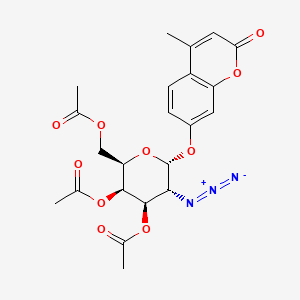

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

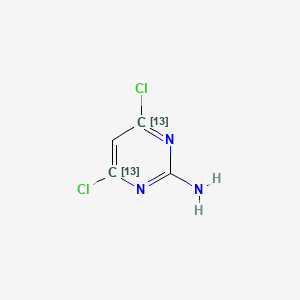

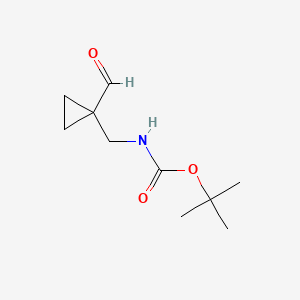

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside is a powerful tool used in biomedicine for the detection and analysis of glycosidases . This compound acts as a synthetic substrate that is hydrolyzed by glycosidases, enabling the identification and assessment of these enzymes’ activity . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections .

Synthesis Analysis

The synthesis of this compound involves the reaction of either 3,4,6-tri-0-acetyl-2-azido-2-deoxy-a- or -P-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of sym-collidine . This yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-a-~-galactopyranoside in 33% yield . The P anomer was formed in 20 and 10% yields, respectively .Molecular Structure Analysis

The molecular formula of this compound is C22H23N3O10 . The IUPAC name is [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis

This compound is a common biomedical research substrate that detects β-galactosidase activity by enzymatic hydrolysis . The resultant 4-methylumbelliferone yields a fluorescent signature, useful in detecting lysosomal storage disease .Physical And Chemical Properties Analysis

The molecular weight of this compound is 489.43 . More detailed physical and chemical properties were not found in the retrieved information.Aplicaciones Científicas De Investigación

2. Drug Discovery and High-Throughput Screening

Specific Scientific Field

Pharmaceutical research and drug development.

Summary

The fluorescent readout provided by 4MU-α-GalNAcAz makes it valuable for high-throughput screening of potential drug candidates. Researchers can use this substrate to assess the inhibitory or activating effects of compounds on specific glycosidases. By monitoring changes in fluorescence, they can identify molecules that modulate glycosidase activity.

Experimental Procedure

Results and Outcomes

These applications highlight the versatility of 4MU-α-GalNAcAz in both basic research and drug discovery. Its fluorescent properties and specificity for glycosidases make it an indispensable tool for understanding enzyme function and developing therapeutic interventions .

Direcciones Futuras

The compound is already being used in biomedicine for the detection and analysis of glycosidases . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections . Future research may continue to explore its potential uses in these and other areas.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMFNFBECGZSA-VOFPXKNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654864 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside | |

CAS RN |

124167-43-7 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)